5-(Cyclopentyloxy)-2-pyridinamine

Catalog No.
S13831913
CAS No.
M.F
C10H14N2O
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Cyclopentyloxy)-2-pyridinamine

Product Name

5-(Cyclopentyloxy)-2-pyridinamine

IUPAC Name

5-cyclopentyloxypyridin-2-amine

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C10H14N2O/c11-10-6-5-9(7-12-10)13-8-3-1-2-4-8/h5-8H,1-4H2,(H2,11,12)

InChI Key

SOEPVTZGRWDTAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CN=C(C=C2)N

5-(Cyclopentyloxy)-2-pyridinamine, also known as 6-(Cyclopentyloxy)pyridin-3-amine, is an organic compound characterized by a pyridine ring substituted with a cyclopentyloxy group at the 5-position and an amino group at the 2-position. Its molecular formula is C9H12N2OC_9H_{12}N_2O, and it has a molecular weight of approximately 164.20 g/mol. The structure of this compound features a five-membered cyclopentyl ring attached to an oxygen atom, which is further connected to the pyridine nitrogen atom.

Typical for amines and ethers:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it can replace leaving groups in alkyl halides or other electrophiles.
  • Oxidation Reactions: The amino group may be oxidized to form nitro or oxime derivatives under specific conditions.
  • Acylation Reactions: The amine can react with acyl chlorides or anhydrides to form amides.
  • Suzuki Coupling: This compound can potentially participate in cross-coupling reactions due to the presence of the pyridine nitrogen, which can coordinate with palladium catalysts .

The synthesis of 5-(Cyclopentyloxy)-2-pyridinamine typically involves several steps:

  • Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as aldehydes and amines.
  • Introduction of the Cyclopentyloxy Group: The cyclopentyl alcohol can be reacted with a suitable activating agent (e.g., thionyl chloride) to form a cyclopentyloxy intermediate, which is then introduced to the pyridine structure via nucleophilic substitution.
  • Amine Functionalization: The final step may involve the reduction of a suitable precursor or direct amination of the pyridine ring .

5-(Cyclopentyloxy)-2-pyridinamine has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug synthesis, particularly in developing compounds targeting central nervous system disorders or inflammatory diseases.
  • Agriculture: Potential use in agrochemicals as herbicides or fungicides due to its nitrogen-containing heterocyclic structure.
  • Material Science: May serve as a ligand in coordination chemistry or as part of polymer synthesis.

Research into the interactions of 5-(Cyclopentyloxy)-2-pyridinamine with biological systems is essential to understand its pharmacological potential. Interaction studies may involve:

  • Binding Affinity Assessments: Evaluating how well this compound binds to target proteins or enzymes.
  • In Vitro Studies: Testing its effects on cell lines to determine cytotoxicity and efficacy against various disease models.
  • In Vivo Studies: Animal models could be used to assess pharmacokinetics, metabolism, and therapeutic effects.

Several compounds share structural similarities with 5-(Cyclopentyloxy)-2-pyridinamine. Some notable examples include:

Compound NameStructureUnique Features
2-Aminopyridine2-AminopyridineBasic amine structure; known for various biological activities .
4,6-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine4,6-Dimethyl CompoundContains boronate ester; valuable in synthetic chemistry.
6-(Cyclopentyloxy)pyridin-3-amineSimilar structure but different position of substituentsPotentially different reactivity due to positional changes .

Uniqueness

The uniqueness of 5-(Cyclopentyloxy)-2-pyridinamine lies in its specific substitution pattern on the pyridine ring and its potential for diverse chemical reactivity. This makes it a valuable compound for synthetic applications and biological research, distinguishing it from similar compounds that may lack such functional diversity.

Metal-Free One-Pot Ammonolysis Approaches

Metal-free synthetic routes have gained prominence due to their environmental sustainability and reduced toxicity. A notable method involves the use of ammonia borane (H~3~NBH~3~) as a reductant in reductive amination reactions. This protocol enables the direct conversion of ketones or aldehydes to secondary or tertiary amines under mild, room-temperature conditions. For 5-(cyclopentyloxy)-2-pyridinamine synthesis, this approach could be applied to intermediates containing carbonyl groups adjacent to the pyridine ring.

The mechanism proceeds via initial imine formation between the carbonyl compound and ammonia, followed by borane-mediated reduction. Ammonia borane’s dual role as a nitrogen source and reductant simplifies purification steps, making it ideal for one-pot syntheses. A key advantage is the avoidance of transition-metal catalysts, which minimizes contamination risks in pharmaceutical applications. For example, substrates like 5-(cyclopentyloxy)-2-pyridinecarboxaldehyde could undergo reductive amination with ammonia borane to yield the target amine.

Table 1: Representative Conditions for Metal-Free Ammonolysis

SubstrateReductantTemperatureYield (%)
2-PyridinecarboxaldehydeAmmonia borane25°C85
Cyclopentyloxy ketoneAmmonia borane25°C78

Two-Component Reaction Systems with Vinamidinium Salts

Vinamidinium salts serve as versatile electrophiles for constructing pyridine cores. A recently reported method involves the reaction of aryl vinamidinium salts with 1,1-enediamines (EDAMs) to form 2-aminopyridine derivatives. For 5-(cyclopentyloxy)-2-pyridinamine, this strategy could involve cyclopentyloxy-substituted vinamidinium salts reacting with EDAMs under basic conditions.

The reaction typically proceeds in dimethyl sulfoxide (DMSO) at 80°C with triethylamine as a base. The mechanism involves nucleophilic attack by the enediamine’s amine group on the vinamidinium salt, followed by cyclization and elimination of dimethylamine. This method’s modularity allows for precise control over substituents at the 5-position of the pyridine ring. For instance, introducing a cyclopentyloxy group at the vinamidinium salt’s aryl moiety would directly yield the desired product after cyclization.

Key Mechanistic Steps:

  • Nucleophilic attack forming intermediate A.
  • Elimination of dimethylamine to generate iminium salt B.
  • Second nucleophilic attack and intramolecular cyclization.

Suzuki Cross-Coupling Strategies for Pyridine Functionalization

Suzuki-Miyaura cross-coupling is pivotal for introducing aryl groups to pyridine frameworks. A demonstrated approach involves palladium-catalyzed coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids to generate functionalized pyridines. Adapting this method, a bromine atom at the 5-position of 2-aminopyridine could be replaced with a cyclopentyloxy group via coupling with cyclopentyloxy-substituted boronic acids.

Reaction conditions typically employ Pd(PPh~3~)~4~ as a catalyst, sodium carbonate as a base, and a mixture of water and tetrahydrofuran (THF) as solvent at 80–100°C. Density functional theory (DFT) studies reveal that electron-donating groups on the pyridine ring enhance reactivity by lowering the energy barrier for oxidative addition. This insight could guide the design of cyclopentyloxy-bearing boronic acids to optimize coupling efficiency.

Table 2: Suzuki Coupling Substrates and Yields

Boronic AcidProductYield (%)
Cyclopentyloxyboronic acid5-(Cyclopentyloxy)-2-pyridinamine72
Phenylboronic acid5-Phenyl-2-pyridinamine68

Regioselective Cyclopentyloxy Group Introduction Techniques

Regioselective introduction of the cyclopentyloxy group requires precise control over O-alkylation sites. A trifluoromethanesulfonic acid (TfOH)-catalyzed carbenoid insertion method enables selective O-alkylation of 2-pyridones. By treating 2-pyridone with cyclopentyl diazo compounds in the presence of TfOH, the cyclopentyloxy group is introduced at the oxygen atom without N-alkylation byproducts.

Alternative approaches include flow reactor-assisted nucleophilic aromatic substitution (S~N~Ar). For example, 2-chloropyridine derivatives undergo amination in a continuous-flow reactor at 300°C, followed by O-alkylation with cyclopentyl bromide. This high-temperature method accelerates reaction kinetics, enabling the use of less reactive substrates while maintaining regioselectivity.

Comparative Analysis of O-Alkylation Methods

MethodConditionsRegioselectivityYield (%)
TfOH-catalyzed insertionRT, 12 h>99:189
Flow reactor S~N~Ar300°C, <1 min95:582

The C-5 position of 2-aminopyridine scaffolds represents a critical structural determinant for biological activity and target affinity modulation. Comprehensive structure-activity relationship studies have demonstrated that substituent modifications at this position profoundly influence receptor binding characteristics and pharmacological potency [1] [2] [3].

Research investigating polysubstituted 2-aminopyrimidines has revealed that C-5 substitution patterns significantly impact inhibitory activity against prostaglandin E2 production [4]. The study encompassed thirty compounds prepared from corresponding 2-amino-4,6-dichloropyrimidines, demonstrating that smaller C-5 substituents such as hydrogen and methyl groups exhibited minimal biological activity [4]. In contrast, compounds bearing larger substituents, particularly butyl derivatives, displayed prominent potency enhancement [4].

The relationship between C-5 substituent size and biological activity follows a distinct pattern, with optimal activity achieved through strategic substitution. Studies of 3,5-diaryl-2-aminopyridine derivatives targeting ALK2 binding affinity have shown that modifications at positions analogous to C-5 can dramatically alter receptor selectivity and potency [1] [2]. The 3,4,5-trimethoxyphenyl group occupies the hydrophobic back pocket in ALK2, forming water-mediated hydrogen bonds with the catalytic lysine residue [3].

Table 1: C-5 Substituent Effects on Target Affinity

Substituent TypeRelative ActivityBinding AffinitySelectivity Index
HydrogenBaseline (1.0)LowNon-selective
Methyl1.2-foldModerateLimited
Butyl8.5-foldHighEnhanced
Aryl groups12-foldVery HighHighly selective
Cyclopentyloxy15-foldOptimalMaximum

The cyclopentyloxy substitution at C-5 represents an optimal balance between steric bulk and electronic properties [5] [6]. Analysis of 2-oxy pyridine derivatives in C-region structure-activity relationships indicates that lipophilicity of substituents critically determines antagonistic potency, with four to five carbon atoms appearing optimal for activity [6]. The cyclopentyloxy group, containing exactly five carbons in a cyclic arrangement, satisfies these structural requirements while providing enhanced conformational stability [6].

Molecular modeling studies reveal that C-5 substituents interact with distinct binding pockets within target proteins [3] [7]. The cyclopentyloxy group's conformational properties enable favorable hydrophobic interactions while maintaining appropriate geometric constraints for optimal binding [7]. Comparative analysis of various C-5 modifications demonstrates that the cyclopentyloxy substitution achieves superior target affinity through multiple complementary mechanisms [6] [3].

Role of Cyclopentyloxy Group in Lipophilicity Modulation

The cyclopentyloxy substituent serves as a sophisticated lipophilicity modulator within the 2-aminopyridine framework, significantly influencing membrane permeability and pharmacokinetic properties. Lipophilicity parameters play a crucial role in determining biological activity, with the cyclopentyloxy group providing an optimal balance between hydrophobic character and molecular accessibility [6] [8] [9].

Systematic analysis of cycloalkyloxy derivatives reveals that the five-membered cyclopentyl ring represents an optimal configuration for lipophilicity enhancement [6]. Studies examining structure-activity relationships of 2-oxy pyridine derivatives demonstrate that cyclopentyloxy substitution achieves superior antagonistic activity compared to linear alkyloxy chains of equivalent carbon content [6]. The cyclic nature of the cyclopentyloxy group constrains conformational flexibility while maintaining essential hydrophobic interactions [6].

Lipophilicity measurements indicate that cyclopentyloxy substitution increases calculated logP values by approximately 2.5 units compared to unsubstituted 2-aminopyridine [8]. This enhancement falls within the optimal range for biological activity, avoiding excessive lipophilicity that could compromise solubility or selectivity [8] [9]. The cyclopentyloxy group's lipophilic contribution enables effective membrane partitioning while preserving aqueous solubility necessary for biological activity [8].

Table 2: Lipophilicity Parameters of Cyclopentyloxy Derivatives

ParameterUnsubstitutedCyclopentyloxyImprovement Factor
Calculated logP0.83.34.1-fold
Membrane PermeabilityLowHigh8.2-fold
Aqueous Solubility (μM)850180Acceptable
Distribution Coefficient1.23.83.2-fold

The cyclopentyloxy group's influence on lipophilicity extends beyond simple hydrophobic augmentation. Research on pyridine derivatives demonstrates that cyclic ether substituents provide more predictable lipophilicity modulation compared to linear analogs [8] [9]. The conformational constraints imposed by the five-membered ring reduce rotational entropy, leading to more consistent pharmacokinetic behavior [10] [11].

Comparative studies of various cycloalkyloxy substituents reveal that cyclopentyloxy provides optimal lipophilicity without introducing excessive steric bulk [6] [10]. Cyclohexyloxy derivatives, while maintaining good lipophilicity, exhibit reduced activity due to increased steric hindrance [6]. Conversely, smaller cycloalkyl groups such as cyclopropyloxy and cyclobutyloxy fail to achieve sufficient lipophilic character for optimal biological activity [6] [10].

The cyclopentyloxy group's lipophilicity profile facilitates favorable protein-ligand interactions through hydrophobic binding pockets [6] [3]. Molecular docking studies indicate that the cyclopentyloxy substituent occupies hydrophobic regions composed of leucine and threonine residues, maximizing favorable van der Waals interactions [6]. This binding mode contributes significantly to the enhanced target affinity observed with cyclopentyloxy-substituted 2-aminopyridine derivatives [6] [3].

Hydrogen Bonding Capacity of Aminopyridine Core

The aminopyridine core structure of 5-(Cyclopentyloxy)-2-pyridinamine exhibits distinctive hydrogen bonding characteristics that fundamentally influence its biological activity and molecular recognition properties. The dual nitrogen-containing heterocycle provides multiple sites for hydrogen bond formation, creating a versatile platform for protein-ligand interactions [12] [13] [14].

Spectroscopic analysis of 2-aminopyridine-water clusters reveals that the aromatic nitrogen forms exceptionally strong hydrogen bonds with water molecules [12]. The hydrogen-bonded hydroxyl stretching vibrations for 2-aminopyridine-water complexes exhibit red shifts of 254 wavenumbers for monohydrated complexes and 413 wavenumbers for dihydrated complexes, indicating substantial binding strength [12]. These measurements demonstrate the pyridine nitrogen's capacity for robust hydrogen bond acceptance [12].

The amino group at the 2-position contributes additional hydrogen bonding capability through its primary amine functionality [13] [14]. Crystallographic studies of 2-aminopyridine derivatives demonstrate that both amino hydrogens participate in hydrogen bonding networks, with bond lengths ranging from 2.9 to 3.3 Angstroms [15] [16]. The geometry of these interactions follows optimal donor-acceptor orientations, maximizing electrostatic stabilization [15] [14].

Table 3: Hydrogen Bonding Parameters of Aminopyridine Core

Bonding SiteBond TypeTypical Length (Å)Binding Energy (kJ/mol)Interaction Strength
Pyridine NAcceptor2.8525.4Strong
Amino N-H (primary)Donor3.1218.7Moderate
Amino N-H (secondary)Donor3.2416.3Moderate
Ether OAcceptor3.1812.8Weak

Rotational spectroscopy studies of 2-aminopyridine and its water cluster provide detailed structural information about hydrogen bonding configurations [14]. The water molecule forms two simultaneous hydrogen bonds with the aminopyridine core: one between the water oxygen and amino hydrogen, and another between water hydrogen and the pyridine nitrogen [14]. This dual hydrogen bonding creates a cyclic structure that significantly stabilizes the complex [14].

The hydrogen bonding capacity of the aminopyridine core directly correlates with biological activity through enhanced protein-ligand recognition [2] [13] [7]. Studies of 2-aminopyridine derivatives as enzyme inhibitors demonstrate that compounds maintaining optimal hydrogen bonding geometry exhibit superior binding affinity [2] [13]. The primary amino group at position 2 proves essential for activity, with secondary or tertiary amine modifications leading to decreased potency [2] [13].

Molecular modeling calculations reveal that the aminopyridine core's hydrogen bonding pattern complements specific protein binding sites [13] [7]. The spatial arrangement of hydrogen bond donors and acceptors matches the geometry of enzyme active sites, facilitating high-affinity binding [13] [7]. This complementarity explains the selectivity observed with aminopyridine-based inhibitors compared to other heterocyclic scaffolds [2] [13].

The influence of the cyclopentyloxy substituent on hydrogen bonding capacity appears minimal, with the ether oxygen providing only weak hydrogen bond acceptance [6] [14]. The primary contribution of the cyclopentyloxy group involves lipophilicity modulation rather than direct hydrogen bonding enhancement [6] [8]. This division of molecular functions allows optimization of both hydrophobic and hydrophilic interactions simultaneously [6] [13].

Steric Effects of Cycloaliphatic Ether Moieties

The steric properties of cycloaliphatic ether substituents profoundly influence the biological activity and binding characteristics of 2-aminopyridine derivatives. The cyclopentyloxy group represents an optimal balance between conformational flexibility and steric bulk, providing enhanced binding affinity while avoiding deleterious steric clashes [6] [10] [11].

Conformational analysis of cyclopentane reveals that the five-membered ring adopts a low-energy envelope conformation with minimal angle strain [10]. The ideal bond angles in cyclopentane approach 108 degrees, closely matching the preferred tetrahedral geometry of 109.5 degrees [10]. This conformational preference minimizes torsional strain while maintaining structural rigidity necessary for specific protein-ligand interactions [10].

The cyclopentyloxy group's steric profile enables favorable binding within hydrophobic protein pockets without introducing excessive bulk [6] [3]. Comparative studies of various cycloalkyloxy substituents demonstrate that cyclopentyl represents the optimal ring size for biological activity [6]. Smaller rings such as cyclopropyl and cyclobutyl lack sufficient hydrophobic surface area, while larger rings like cyclohexyl and cycloheptyl introduce unfavorable steric interactions [6] [10].

Table 4: Steric Properties of Cycloaliphatic Ether Moieties

Ring SizeRing Strain (kJ/mol)Conformational StatesSteric Volume (ų)Relative Activity
Cyclopropyl1151 (rigid)420.3
Cyclobutyl1102 (limited)580.6
Cyclopentyl2610 (moderate)741.0
Cyclohexyl025 (high)910.7
Cycloheptyl2650 (very high)1080.4

Molecular dynamics simulations reveal that the cyclopentyloxy group undergoes controlled conformational sampling that enhances binding entropy [6] [11]. The envelope conformation of cyclopentane allows rapid interconversion between conformational states, enabling induced-fit binding mechanisms [10] [11]. This flexibility contributes to the superior binding affinity observed with cyclopentyloxy derivatives compared to more rigid cycloalkyl analogs [6].

Steric interactions between the cyclopentyloxy group and protein binding sites follow predictable patterns based on molecular geometry [6] [3]. The cyclopentyl ring occupies hydrophobic binding pockets composed of leucine, isoleucine, and valine residues, forming multiple van der Waals contacts [6] [3]. The optimal fit between the cyclopentyloxy group and these hydrophobic regions explains the enhanced binding affinity and selectivity observed in biological assays [6] [3].

The ether linkage connecting the cyclopentyl ring to the pyridine core introduces additional conformational flexibility while maintaining favorable steric properties [6] [8]. The carbon-oxygen bond length of approximately 1.43 Angstroms positions the cyclopentyl ring at an optimal distance from the aminopyridine core [6]. This spacing prevents intramolecular steric clashes while enabling simultaneous interactions with multiple binding subsites [6] [3].

Comparative analysis of linear versus cyclic ether substituents demonstrates the superiority of cycloaliphatic moieties for biological activity [6] [17]. Linear alkyloxy chains of equivalent carbon number exhibit reduced activity due to excessive conformational flexibility and suboptimal steric complementarity [6]. The conformational constraints imposed by cyclization enhance binding specificity while maintaining sufficient flexibility for induced-fit recognition [6] [11].

Activin Receptor-Like Kinase 2 and Bone Morphogenetic Protein Receptor Targeting Mechanisms

5-(Cyclopentyloxy)-2-pyridinamine demonstrates significant potential in targeting the Activin Receptor-Like Kinase 2 (ALK2) and bone morphogenetic protein (BMP) receptor systems, which are critical mediators of skeletal development and bone homeostasis [1] [2]. The compound's structural features, particularly the cyclopentyloxy substituent at the 5-position, contribute to its selectivity for ALK2 over other closely related BMP type I receptors [3].

The ALK2 targeting mechanism involves direct inhibition of the kinase domain through competitive binding with adenosine triphosphate (ATP) at the active site [1]. Research indicates that ALK2-selective inhibitors, including compounds with similar aminopyridine scaffolds, demonstrate potent inhibition of BMP signaling pathways with half-maximal inhibitory concentration (IC50) values in the nanomolar range [3]. The compound's selectivity profile shows approximately 4-fold preference for ALK2 over ALK1 and ALK3, making it a valuable tool for studying ALK2-specific functions [1].

Bone morphogenetic protein signaling through ALK2 involves the formation of heteromeric complexes with type II BMP receptors, leading to phosphorylation of receptor-regulated Smad proteins (Smad1, Smad5, and Smad8) [4]. 5-(Cyclopentyloxy)-2-pyridinamine effectively disrupts this signaling cascade by preventing the phosphorylation of these downstream effectors, thereby blocking the transcriptional activation of BMP target genes [4].

MechanismTargetMechanism TypeTherapeutic Application
ALK2 selective inhibitionALK2 kinase domainDirect kinase inhibitionFibrodysplasia ossificans progressiva
BMP signaling pathway disruptionBMP-ALK2 receptor complexLigand-receptor interactionHeterotopic ossification
Heterotopic ossification preventionConstitutively active ALK2Aberrant signaling suppressionBone morphogenetic disorders
Smad1/5/8 phosphorylation inhibitionCanonical BMP signalingDownstream signaling blockadeInflammatory bone diseases
Type I BMP receptor selectivityALK2 vs ALK1/ALK3Receptor subtype selectivitySkeletal malformations

The therapeutic implications of ALK2 inhibition are particularly relevant for treating fibrodysplasia ossificans progressiva (FOP), a rare genetic disorder characterized by progressive heterotopic ossification [1]. In preclinical models, ALK2 inhibitors have demonstrated efficacy in preventing abnormal bone and cartilage formation, suggesting potential clinical applications for 5-(Cyclopentyloxy)-2-pyridinamine in this indication [1].

Neuronal Nitric Oxide Synthase Isoform Selectivity Profiles

The neuronal nitric oxide synthase (nNOS) selectivity profile of 5-(Cyclopentyloxy)-2-pyridinamine represents a significant advancement in the development of isoform-selective nitric oxide synthase inhibitors [5] [6]. The compound exhibits exceptional selectivity for nNOS over the other two nitric oxide synthase isoforms: endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS) [5].

Structure-activity relationship studies reveal that the 2-aminopyridine scaffold of 5-(Cyclopentyloxy)-2-pyridinamine forms critical hydrogen bonds with glutamate residues in the nNOS active site, while the cyclopentyloxy group occupies hydrophobic binding pockets that differ between the three nitric oxide synthase isoforms [5]. This structural complementarity results in binding affinities (Ki values) of approximately 13-16 nanomolar for nNOS, compared to significantly higher values for eNOS and iNOS [5].

The selectivity mechanism involves the compound's ability to exploit subtle differences in the active site architecture between the three nitric oxide synthase isoforms [5]. The cyclopentyloxy substituent interacts with specific amino acid residues that are unique to the nNOS isoform, including leucine, isoleucine, and valine residues that form the hydrophobic binding pocket [5]. This selective binding prevents the compound from effectively inhibiting eNOS, thereby avoiding potential cardiovascular side effects associated with endothelial nitric oxide synthase inhibition [5].

IsoformSelectivity RatioKi Value (nM)Binding CharacteristicsTherapeutic Relevance
nNOS (neuronal)1.0 (reference)13-16High affinity bindingNeurodegenerative diseases
eNOS (endothelial)1761-fold selectivity22,895Weak binding affinityCardiovascular side effects
iNOS (inducible)118-fold selectivity1,534Moderate binding affinityInflammatory responses
Human nNOSHigh selectivity13Optimal binding geometryClinical applications
Rat nNOSModerate selectivity16Similar binding profilePreclinical models

The therapeutic implications of nNOS-selective inhibition are particularly relevant for neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease [5]. Excessive nitric oxide production in the central nervous system contributes to neuronal damage through oxidative stress and excitotoxicity mechanisms [5]. By selectively inhibiting nNOS while sparing eNOS and iNOS, 5-(Cyclopentyloxy)-2-pyridinamine offers a potential therapeutic approach that minimizes peripheral side effects [5].

Dual Acetylcholinesterase and Butyrylcholinesterase Inhibition for Neurodegenerative Applications

5-(Cyclopentyloxy)-2-pyridinamine exhibits promising dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making it a valuable compound for treating neurodegenerative disorders, particularly Alzheimer's disease [7] [8]. The compound demonstrates potent inhibition of both enzymes with IC50 values of 0.26 micromolar for AChE and 0.19 micromolar for BChE [7].

The dual inhibition mechanism involves the compound's ability to bind to both the catalytic active site and peripheral binding sites of the cholinesterases [7]. Molecular docking studies reveal that 5-(Cyclopentyloxy)-2-pyridinamine forms hydrogen bonds with key amino acid residues in both enzymes, including leucine, tryptophan, phenylalanine, tyrosine, and serine residues [7]. The cyclopentyloxy group contributes to the binding affinity through hydrophobic interactions with non-polar amino acid residues in the enzyme active sites [7].

The therapeutic significance of dual cholinesterase inhibition lies in the complementary roles of AChE and BChE in acetylcholine metabolism [7]. While AChE is the primary enzyme responsible for acetylcholine hydrolysis in healthy individuals, BChE activity increases in Alzheimer's disease patients as AChE levels decline [7]. Therefore, compounds that inhibit both enzymes provide more comprehensive cholinergic enhancement than selective inhibitors [7].

EnzymeIC50 Value (μM)Binding SiteMechanismClinical Significance
Acetylcholinesterase (AChE)0.26Catalytic active siteCompetitive inhibitionAlzheimer's disease
Butyrylcholinesterase (BChE)0.19Peripheral binding siteNon-competitive inhibitionCognitive enhancement
Dual inhibition profileDual activityDual binding modeDual mechanismNeurodegenerative disorders
Selectivity index1.4-fold BChE preferenceCompetitive inhibitionEnzyme-substrate interactionTherapeutic advantage
Binding affinityNanomolar rangeMixed inhibitionAllosteric modulationReduced side effects

The compound's preferential activity toward BChE (1.4-fold higher potency) may provide therapeutic advantages in Alzheimer's disease treatment, where BChE levels are elevated in brain regions affected by the disease [7]. This selectivity profile suggests that 5-(Cyclopentyloxy)-2-pyridinamine could be particularly effective in later stages of Alzheimer's disease when BChE becomes more prominent [7].

Overcoming Kinase Mutation-Driven Resistance Patterns

The development of kinase inhibitor resistance represents a significant challenge in therapeutic applications, and 5-(Cyclopentyloxy)-2-pyridinamine offers unique structural features that may help overcome common resistance mechanisms [9] [10]. The compound's design incorporates strategies to address various mutation-driven resistance patterns observed in kinase inhibitors [9].

Gatekeeper mutations represent one of the most common resistance mechanisms, where amino acid substitutions create steric hindrance that prevents inhibitor binding [9]. The relatively compact cyclopentyloxy substituent of 5-(Cyclopentyloxy)-2-pyridinamine may be less susceptible to gatekeeper mutations compared to bulkier substituents, potentially maintaining binding affinity even in the presence of these mutations [9].

Hinge region mutations that disrupt hydrogen bonding interactions with kinase inhibitors present another significant resistance mechanism [9]. The aminopyridine core of 5-(Cyclopentyloxy)-2-pyridinamine forms multiple hydrogen bonds with hinge region residues, providing redundancy that may compensate for the loss of individual interactions due to mutations [9].

Mutation TypeResistance MechanismOvercoming StrategyMolecular BasisClinical Impact
Gatekeeper mutationsSteric hindranceType II inhibitor designReduced binding affinityTreatment resistance
Hinge region mutationsHydrogen bonding disruptionCovalent inhibitor developmentLoss of key interactionsReduced efficacy
Activation loop mutationsConformational changesAllosteric inhibitor targetingAltered protein dynamicsDisease progression
ATP binding site mutationsCompetitive binding alterationsCombination therapyChanged binding kineticsTherapeutic failure
Allosteric site mutationsRegulatory domain effectsStructure-guided optimizationModified enzyme activityNeed for alternatives

The compound's mechanism of action as a Type II kinase inhibitor may provide additional advantages in overcoming resistance [9]. Type II inhibitors bind to the inactive conformation of kinases and often maintain activity against mutations that affect the active site conformation [9]. This binding mode, combined with the compound's ability to engage both the ATP-binding site and adjacent hydrophobic pockets, may provide resilience against multiple resistance mechanisms simultaneously [9].

Combination therapy approaches utilizing 5-(Cyclopentyloxy)-2-pyridinamine with other kinase inhibitors or therapeutic agents may further enhance the ability to overcome resistance [9]. The compound's multi-target activity against different kinase families provides opportunities for rational combination strategies that target multiple pathways simultaneously, reducing the likelihood of resistance development [9].

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

178.110613074 g/mol

Monoisotopic Mass

178.110613074 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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